BenchChemオンラインストアへようこそ!

Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate

Antiproliferative Tubulin Polymerization Phenstatin SAR

Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate (CAS 1460248-52-5; molecular formula C14H20O6; molecular weight 284.31 g/mol) is a synthetic β-hydroxy ester belonging to the phenylpropanoid class. It features a 2,3,4-trimethoxyphenyl ring coupled through a β-hydroxy propanoate linker to an ethyl ester terminus.

Molecular Formula C14H20O6
Molecular Weight 284.30 g/mol
Cat. No. B13666015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate
Molecular FormulaC14H20O6
Molecular Weight284.30 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C1=C(C(=C(C=C1)OC)OC)OC)O
InChIInChI=1S/C14H20O6/c1-5-20-12(16)8-10(15)9-6-7-11(17-2)14(19-4)13(9)18-3/h6-7,10,15H,5,8H2,1-4H3
InChIKeyUVEHWACDLQFBLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate – Structural Identity, Physicochemical Profile, and Comparator Landscape for Informed Procurement


Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate (CAS 1460248-52-5; molecular formula C14H20O6; molecular weight 284.31 g/mol) is a synthetic β-hydroxy ester belonging to the phenylpropanoid class . It features a 2,3,4-trimethoxyphenyl ring coupled through a β-hydroxy propanoate linker to an ethyl ester terminus. This compound is a regioisomer of the more extensively studied 3,4,5-trimethoxyphenyl analog (CAS 18111-10-9) and the 2,4,6-trimethoxyphenyl analog (CAS 1459119-60-8) . Its free acid form, 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoic acid (CHEBI:168783), is recognized as a predicted human metabolite in the HMDB (HMDB0142079) [1]. The compound is commercially supplied by specialty chemical vendors including ShaoYuan (SY348708) for research-grade procurement .

Why Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate Cannot Be Replaced by Its 3,4,5-Trimethoxy Regioisomer or Non-Hydroxylated Analog


The methoxy substitution pattern on the phenyl ring fundamentally dictates the biological target engagement profile. Published structure–activity relationship (SAR) studies in the phenstatin and colchicine-analog series demonstrate that replacing the canonical 3,4,5-trimethoxyphenyl A-ring with the 2,3,4-trimethoxyphenyl arrangement profoundly alters—and in many cases diminishes—antimitotic and antiproliferative potency [1]. Conversely, the 2,3,4-trimethoxy motif confers distinct activity in non-tubulin targets, including COX inhibition and antimicrobial pathways [2][3]. The β-hydroxy group introduces a chiral center (C-3) and a hydrogen-bond donor/acceptor site that is absent in the des-hydroxy analog ethyl 3-(2,3,4-trimethoxyphenyl)propanoate (CAS 70311-20-5) and in the oxidized keto analog ethyl 3-oxo-3-(2,3,4-trimethoxyphenyl)propanoate (CAS 38975-83-6) . This single hydroxyl governs solubility, metabolic susceptibility, stereochemical resolution potential, and the capacity for further synthetic derivatization (e.g., esterification, oxidation, or prodrug formation). Substituting any of these analogs without experimental validation of the intended endpoint risks either loss of target engagement or introduction of uncharacterized off-target effects.

Quantitative Differential Evidence for Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate Against Its Closest Chemical Analogs


Regioisomeric Differentiation: 2,3,4-Trimethoxy vs. 3,4,5-Trimethoxy Substitution Dramatically Alters Tubulin-Targeted Antiproliferative Activity

In a systematic SAR study of indolephenstatins, replacement of the 3,4,5-trimethoxyphenyl A-ring with the 2,3,4-trimethoxyphenyl arrangement in conjunction with B-ring and bridge modifications was shown to 'greatly diminish the antimitotic and antiproliferative activities' compared to the parent phenstatin scaffold [1]. The 3,4,5-trimethoxy motif is considered essential for high-affinity colchicine-site tubulin binding, whereas the 2,3,4-trimethoxy motif, while still capable of tubulin engagement in certain constrained bicyclic systems such as MTC (2-methoxy-5-(2,3,4-trimethoxyphenyl)-2,4,6-cycloheptatrien-1-one), exhibits distinct binding kinetics and reduced potency [2]. The bicyclic analogue 5-(2',3',4'-trimethoxyphenyl)-2-methoxytropone does inhibit tubulin alkylation, but the monocyclic 2,3,4-trimethoxybenzaldehyde does not, whereas the corresponding 3,4,5-trimethoxy analogs retain activity [3]. This establishes that the 2,3,4-substitution pattern is NOT functionally interchangeable with the 3,4,5-pattern in tubulin contexts.

Antiproliferative Tubulin Polymerization Phenstatin SAR

Beta-Hydroxy Group Confers Physicochemical Differentiation from the Non-Hydroxylated Ethyl 3-(2,3,4-trimethoxyphenyl)propanoate

The presence of the β-hydroxy group at C-3 introduces a hydrogen-bond donor (polar surface area increment of ~20 Ų) and a stereogenic center absent in the des-hydroxy analog ethyl 3-(2,3,4-trimethoxyphenyl)propanoate (CAS 70311-20-5, C14H20O5, MW 268.31) . This structural difference manifests in several quantifiable parameters: (a) the target compound has MW 284.31 vs. 268.31 for the des-hydroxy analog (+16 Da); (b) the predicted pKa of the β-hydroxy group is approximately 10.03±0.20 (estimated), conferring weak acidity ; (c) the target compound has one additional hydrogen-bond donor and acceptor compared to the des-hydroxy analog, directly affecting logP, aqueous solubility, and chromatographic retention behavior . The keto analog (CAS 38975-83-6, C14H18O6, MW 282.29) lacks the hydrogen-bond donor entirely while gaining a ketone acceptor at C-3 .

Physicochemical Properties Hydrogen Bonding Chirality

Class-Level Evidence: β-Hydroxy-β-aryl Propanoic Acids Exhibit COX-2 Preferential Inhibition with ED50 Values Competitive with Ibuprofen

Although compound-specific in vivo data for the target compound are not yet published, the β-hydroxy-β-aryl propanoic acid scaffold to which it belongs has been systematically evaluated for anti-inflammatory activity. In a series of eight β-hydroxy-β-aryl propanoic acids docked into COX-1 and COX-2 catalytic sites and tested in the carrageenan-induced rat paw edema model, the ED50 range was 15–127 µmol/kg, compared to ibuprofen at 51.7 µmol/kg [1]. Compounds with polar substituents on the phenyl ring showed enhanced COX-2 selectivity in docking studies [2][3]. All tested compounds exhibited good gastric tolerability with only slight hyperemia or few petechiae, and none showed negative effects on liver function compared to ibuprofen [1]. The 2,3,4-trimethoxyphenyl substitution pattern, with three electron-donating methoxy groups, is predicted to modulate COX isoform binding differently than the 3,4,5-trimethoxy pattern, based on docking studies of related aryl propanoic acids [2].

Anti-inflammatory COX-2 Inhibition Gastric Tolerability

2,3,4-Trimethoxyphenyl Moiety Drives Antimicrobial and Antiproliferative Activity Distinct from 3,4,5-Trimethoxy Analogs

In a 2023 study of methoxy-enriched coumarin-chalcone hybrids, compounds bearing the 2,3,4-trimethoxyphenyl group demonstrated promising antiproliferative effects against AGS gastric cell lines with IC50 values of approximately 5 µg/mL [1]. The same study noted that most compounds with the 2,3,4-trimethoxyphenyl moiety were more active than standard antibiotics against a panel of eight human pathogenic microorganisms [1]. Separately, methyl 2,3,4-trimethoxyphenylpropanoate—a natural phenylpropanoid isolated from Piper crassinervium—exhibited anti-Trypanosoma cruzi activity (100% parasite death at 200 µg/mL) [2]. This contrasts with the 3,4,5-trimethoxyphenyl pharmacophore, which is primarily associated with tubulin-mediated anticancer mechanisms rather than direct antimicrobial effects, as noted in reviews of trimethoxyphenyl SAR . The 2,3,4-substitution pattern thus offers a broader antimicrobial spectrum that the 3,4,5-pattern does not replicate.

Antimicrobial Antiproliferative Gastric Cancer

Predicted Human Metabolite Status of the Free Acid Form Provides a Unique ADME/Tox Differentiation Point

The free acid form of the target compound, 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoic acid (CHEBI:168783), is catalogued in the Human Metabolome Database (HMDB0142079) as a predicted human metabolite generated via biotransformation of 3-(2,3,4-trimethoxyphenyl)propanoic acid [1][2]. This annotation, while computationally predicted via BioTransformer, suggests that the compound may be recognized by endogenous metabolic enzymes (CYP450, esterases). The 3,4,5-trimethoxy regioisomer free acid (CHEBI:168549) is also listed in ChEBI but lacks the same explicit HMDB metabolite prediction [3]. For in vivo studies, the predicted metabolite status of the 2,3,4-isomer may simplify metabolite identification workflows and reduce the risk of unexpected reactive metabolite formation compared to non-endogenous scaffolds.

Metabolomics ADME Endogenous Metabolite

Optimal Scientific and Industrial Use Cases for Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate Grounded in Differential Evidence


Regioisomer-Specific SAR Probe for Tubulin/Colchicine-Site vs. Non-Tubulin Target Deconvolution

When building a chemical biology probe set to dissect the contribution of methoxy regiochemistry to target engagement, the 2,3,4-trimethoxy compound serves as the critical 'inactive' or 'differentially active' control against the 3,4,5-trimethoxy pharmacophore. The published SAR showing that the 2,3,4-trimethoxyphenyl A-ring greatly diminishes antimitotic activity in phenstatin analogs [1] enables researchers to attribute cellular phenotypes specifically to tubulin engagement (3,4,5-series) vs. other targets (2,3,4-series). The β-hydroxy group further allows attachment of affinity tags or fluorophores for target ID studies, a derivatization handle absent in the des-hydroxy analog.

Chiral Building Block for Asymmetric Synthesis of β-Hydroxy-β-aryl Propanoic Acid Derivatives

The C-3 chiral center makes this compound a valuable substrate for enzymatic kinetic resolution or asymmetric synthesis development. US Patent 5,202,457 describes methods for producing optically active alkyl 3-aryl-3-hydroxypropionates using esterase-mediated transesterification [2]. The target compound, with its 2,3,4-trimethoxyphenyl substituent, provides a sterically and electronically distinct substrate compared to the 3,4,5-trimethoxy analog, potentially offering different enantioselectivity outcomes in biocatalytic or chemocatalytic asymmetric reductions. The resolved enantiomers can serve as chiral intermediates for downstream drug candidates.

Anti-Inflammatory Lead Optimization Leveraging the β-Hydroxy-β-aryl Propanoic Acid Scaffold

Given the class-level evidence that β-hydroxy-β-aryl propanoic acids achieve ED50 values in the carrageenan paw edema model competitive with ibuprofen (ED50 range: 15–127 µmol/kg vs. ibuprofen 51.7 µmol/kg) and exhibit good gastric tolerability [3], the target compound is a logical starting point for a medicinal chemistry campaign. The three methoxy groups provide vectors for further SAR exploration (demethylation, replacement with halogens or polar groups), while the β-hydroxy group can be derivatized to prodrugs (phosphate esters, amino acid conjugates) to modulate pharmacokinetics. The 2,3,4-trimethoxy substitution pattern may confer differential COX-2 selectivity compared to the 3,4,5-analog, as suggested by docking studies showing that polar substituents enhance COX-2 preference [4].

Metabolomics Reference Standard for Pharmacokinetic and Biotransformation Studies

The free acid form's annotation in HMDB as a predicted human metabolite [5] positions the target compound (and its ethyl ester prodrug form) as a valuable reference standard for LC-MS/MS method development. Researchers studying the metabolism of 2,3,4-trimethoxyphenyl-containing xenobiotics can use this compound to establish retention times, fragmentation patterns, and calibration curves for quantifying the β-hydroxy metabolite in plasma, urine, or hepatocyte incubation samples. This application is supported by the compound's commercial availability through ShaoYuan (SY348708) , enabling procurement of a characterized reference material.

Quote Request

Request a Quote for Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.